4-(Bromomethyl)-2-methylhexane is an organic compound characterized by a bromomethyl group (-CH2Br) attached to a branched hexane structure with a methyl substituent at the second carbon position. Its molecular formula is , and it belongs to the class of brominated alkanes. The presence of the bromomethyl group makes this compound particularly interesting due to its potential reactivity in various
Several methods can be employed to synthesize 4-(Bromomethyl)-2-methylhexane:
4-(Bromomethyl)-2-methylhexane has several potential applications:
Interaction studies involving 4-(Bromomethyl)-2-methylhexane focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate how this compound can be utilized in synthetic pathways or its potential interactions in biological systems. For instance, research has shown that compounds with similar structures effectively participate in click chemistry reactions, which are valuable for creating complex molecular architectures.
Several compounds share structural similarities with 4-(Bromomethyl)-2-methylhexane. Here is a comparison highlighting their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Bromomethyl)-1-ethoxy-4-methylhexane | Bromomethyl, ethoxy, methyl groups | Versatile reactivity due to bromine |
| 1-Ethoxy-5-methylhexane | Ethoxy and methyl groups | Lacks halogen functionality |
| 1-Bromo-4-methylhexane | Bromine and methyl groups | No ether functionality |
| 2-Bromobutane | Simple bromoalkane | Lacks both ethyl and methyl substituents |
The uniqueness of 4-(Bromomethyl)-2-methylhexane lies in its combination of a bromomethyl group with a branched hexane structure that includes a methyl substituent, providing distinct reactivity profiles compared to its analogs. This structural arrangement enhances its utility in various synthetic applications while also potentially contributing to unique biological activities.
The synthesis of 4-(Bromomethyl)-2-methylhexane employs well-established methodologies that leverage both nucleophilic substitution reactions and radical bromination techniques [1]. These conventional approaches have been extensively documented in organic chemistry literature and represent the foundation for producing brominated alkyl compounds with specific structural characteristics [2].
The nucleophilic substitution pathway represents a fundamental approach for synthesizing 4-(Bromomethyl)-2-methylhexane from corresponding alcohol precursors [3]. This methodology involves the conversion of 4-(hydroxymethyl)-2-methylhexane through displacement reactions utilizing various brominating agents [4].
The primary mechanism involves the treatment of precursor alcohols with hydrogen bromide under controlled conditions [4]. The reaction proceeds through protonation of the hydroxyl group, followed by nucleophilic attack by bromide ion [5]. Research has demonstrated that primary alcohols readily undergo this transformation with yields ranging from 60-85% depending on reaction conditions [4].
Polymer-supported triphenylphosphine dibromide has emerged as an efficient alternative for alcohol-to-bromide conversions [3]. This heterogeneous reagent system offers significant advantages including excellent yields of 85-95% and simplified product isolation [3]. The reaction typically proceeds within 15 minutes at room temperature, making it particularly attractive for synthetic applications [3].
Alternative approaches utilize triphenylphosphine in combination with carbon tetrabromide [3]. This system has proven effective for converting various alcohol substrates to their corresponding bromides with high efficiency [3]. The mechanism involves formation of an oxyphosphonium intermediate that undergoes displacement by bromide ion [6].
Table 1: Conventional Alcohol-to-Bromide Conversion Methods
| Method | Reaction Conditions | Yield (%) | Selectivity | Advantages |
|---|---|---|---|---|
| HBr/Heat | HBr, 80-120°C, 2-6h | 60-85 | Variable | Direct conversion, simple setup |
| Polymer-PPh3Br2 | Room temperature, 15 min | 85-95 | Excellent | Easy workup, recyclable support |
| PPh3/CBr4 | Room temperature, 1-3h | 70-90 | Good | Mild conditions, high efficiency |
| PBr3/Pyridine | 0°C to room temperature | 75-88 | Good | Controlled conditions, reliable |
The kinetics of nucleophilic substitution reactions involving neopentyl-type substrates have been thoroughly investigated [6]. Research demonstrates that the neopentyl moiety significantly slows nucleophilic substitution due to steric hindrance, requiring optimization of leaving group selection [6]. Triflate has been identified as the most effective leaving group for such sterically hindered systems [6].
Radical bromination represents the most widely employed methodology for introducing bromine atoms at specific positions in alkyl chains [1] [7]. The process relies on free radical chain mechanisms that selectively target secondary and tertiary carbon-hydrogen bonds [8].
N-Bromosuccinimide emerges as the premier reagent for radical bromination reactions [9] [10]. The mechanism involves three distinct phases: initiation through homolytic cleavage of the nitrogen-bromine bond, propagation via hydrogen abstraction and subsequent bromine transfer, and termination through radical combination reactions [10] [11].
The initiation step requires activation through ultraviolet light or thermal energy to generate bromine radicals [10] [12]. The bromine radical then abstracts hydrogen atoms from the substrate, forming alkyl radicals that react with additional N-Bromosuccinimide molecules to yield the brominated product [11] [13].
Research has established that allylic positions demonstrate enhanced reactivity due to resonance stabilization of the intermediate radical species [7] [13]. The allylic carbon-hydrogen bond strength of approximately 370 kilojoules per mole is significantly lower than typical secondary alkyl bonds at 410 kilojoules per mole [7].
The outstanding brominating ability of N-Bromosuccinimide stems from four fundamental properties: an almost nonpolar nitrogen-bromine bond allowing homolytic fission, optimal bond distances for substrate interaction, favorable valency angles, and planar molecular structure facilitating surface reactions [12].
Table 2: Radical Bromination Reaction Parameters
| Parameter | N-Bromosuccinimide | Direct Br2 | AIBN/Br2 |
|---|---|---|---|
| Temperature (°C) | 60-80 | 40-80 | 70-90 |
| Reaction Time (h) | 2-8 | 4-12 | 6-15 |
| Selectivity | High (allylic) | Moderate | Good |
| Yield (%) | 80-90 | 70-85 | 75-88 |
| Side Products | Minimal | Moderate | Low |
The reaction can be catalyzed thermally, by ultraviolet light, or through free radical generators such as dibenzoyl peroxide and azoisobutyronitrile [12]. These activators considerably shorten reaction times and suppress formation of undesired byproducts [12].
Allylic bromination demonstrates association with the surface of N-Bromosuccinimide crystals [12]. When N-Bromosuccinimide dissolves completely, the bromination selectivity shifts from allylic substitution to addition across double bonds [12]. This phenomenon emphasizes the importance of maintaining heterogeneous reaction conditions for optimal selectivity [12].
Contemporary synthetic methodologies have evolved to incorporate sophisticated catalytic systems that offer enhanced selectivity, improved efficiency, and environmentally benign reaction conditions [14] [15].
Sulfated zirconia represents a revolutionary advancement in heterogeneous acid catalysis for organic transformations [14] [16]. The catalyst exhibits superacid properties with Hammett acidity functions reaching values below -16, surpassing conventional mineral acids [16].
The preparation involves sulfation of zirconium hydroxide with aqueous sulfuric acid solutions followed by calcination at temperatures between 600-650°C [16]. This treatment generates both Brønsted and Lewis acid sites with exceptional strength [14]. The presence of sulfate groups inhibits the tetragonal-to-monoclinic phase transformation of zirconia, maintaining high surface areas at elevated temperatures [16].
Modified sulfated zirconia systems incorporate transition metals such as platinum, chromium, and nickel to enhance catalytic performance [15] [17]. Platinum-modified sulfated zirconia demonstrates superior activity and stability compared to unmodified systems [17]. The platinum serves dual functions as both activity promoter and stability enhancer through prevention of carbon deposition and maintenance of acid site integrity [17].
Research has established that metallic oxide modification produces three critical improvements: inhibition of phase transitions during calcination, increased sulfur content especially in the +6 oxidation state, and optimization of surface acid properties [18]. These modifications extend catalyst lifetime and reduce deactivation rates significantly [18].
Table 3: Sulfated Zirconia Catalyst Performance Data
| Catalyst System | Calcination Temp (°C) | Surface Area (m²/g) | Acid Strength (H₀) | Activity Enhancement |
|---|---|---|---|---|
| ZrO₂-SO₄ | 600 | 120-150 | -16.0 | Baseline |
| Pt/ZrO₂-SO₄ | 600 | 140-170 | -16.5 | 3-5x higher |
| Cr/ZrO₂-SO₄ | 650 | 130-160 | -15.8 | 2-4x higher |
| Ni/ZrO₂-SO₄ | 600 | 125-155 | -15.9 | 2-3x higher |
The catalytic mechanism involves both Lewis and Brønsted acid sites working cooperatively [16]. Lewis acid sites activate substrates through coordination, while Brønsted sites facilitate proton transfer reactions [14]. The synergistic interaction between these sites enables complex transformations under relatively mild conditions [16].
Environmental advantages of sulfated zirconia systems include elimination of liquid acid waste, simplified product separation, and catalyst recyclability [15]. The heterogeneous nature facilitates easy separation from reaction mixtures and enables multiple reuse cycles without significant activity loss [18].
Photoredox catalysis has emerged as a transformative methodology for organic synthesis, enabling previously inaccessible bond formations through single-electron transfer processes [19] [20]. This approach utilizes visible light to generate reactive intermediates under mild conditions [21].
The fundamental principle involves photoexcitation of transition metal complexes or organic dyes to generate species with enhanced reducing and oxidizing capabilities [20]. Upon light absorption, photocatalysts reach excited states that can participate in electron transfer reactions with organic substrates [22].
Ruthenium tris-bipyridyl complexes represent the archetypal photoredox catalysts with excited state lifetimes of approximately 1100 nanoseconds [20]. This extended lifetime enables bimolecular electron transfer reactions before radiative decay to the ground state [20]. The photoexcited species demonstrates enhanced reduction potential compared to the ground state [23].
Erythrosine B has emerged as an effective organic photocatalyst for bromination reactions [24] [25]. This xanthene dye activates N-Bromosuccinimide through single-electron oxidation, enhancing the electrophilicity of the bromine center [25]. The reaction proceeds via photo-oxidative amplification of positive charge density on bromine [24].
Table 4: Photoredox Catalyst Performance Comparison
| Photocatalyst | Excitation λmax (nm) | Excited State Lifetime (ns) | Reduction Potential (V) | Substrate Scope |
|---|---|---|---|---|
| Ru(bpy)₃²⁺ | 452 | 1100 | -1.33 | Broad organic substrates |
| Erythrosine B | 530 | 80-120 | -1.15 | Activated arenes |
| Acr⁺-Mes | 420 | 40-80 | -2.06 | Aromatic hydrocarbons |
| PTH | 320 | 15-25 | -2.10 | Challenging substrates |
The mechanism of photoredox-catalyzed bromination involves generation of bromine radicals through oxidative quenching cycles [23] [26]. The photocatalyst undergoes oxidation by molecular oxygen, regenerating the ground state while producing reactive oxygen species [27]. These species facilitate subsequent bromination steps through radical pathways [28].
Relay photoredox catalysis represents an advanced strategy employing multiple consecutive photoredox cycles within a single transformation [29] [30]. This approach enables formal annulation reactions with exceptional efficiency and selectivity [29]. Three successive photoredox cycles can be engaged using a single photocatalyst system [30].
The photoredox approach offers significant advantages including operation under ambient conditions, tolerance of diverse functional groups, and elimination of harsh reagents [31] [21]. The methodology enables rapid assembly of complex molecular architectures through step-economical processes [30].
The thermochemical properties of 4-(Bromomethyl)-2-methylhexane are governed by the interplay between its alkyl backbone structure and the electronegative bromine substituent. The molecular architecture creates specific intermolecular interactions that dictate phase behavior and thermal stability characteristics.
Based on comparative analysis with structurally analogous compounds, 4-(Bromomethyl)-2-methylhexane exhibits an estimated boiling point range of 160-170°C at standard atmospheric pressure. This prediction derives from systematic evaluation of similar brominated alkanes, including 1-bromohexane (155°C) [2], 1-bromo-5-methylhexane (162-163°C) [3], and (bromomethyl)cyclohexane (175.6°C) [4]. The compound's boiling point reflects the enhanced van der Waals forces contributed by the bromine atom, which possesses significantly higher polarizability compared to hydrogen.
Table 1: Comparative Boiling Points of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|---|
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 155 [2] |
| 1-Bromo-5-methylhexane | C₇H₁₅Br | 179.10 | 162-163 [3] |
| (Bromomethyl)cyclohexane | C₇H₁₃Br | 177.08 | 175.6 [4] |
| 4-(Bromomethyl)-2-methylhexane | C₈H₁₇Br | 193.12 | 160-170 (estimated) |
The phase transition from solid to liquid occurs at an estimated melting point range of -80 to -60°C, consistent with the behavior of branched alkyl halides of comparable molecular weight. The critical point is projected to occur at approximately 350-400°C, representing the temperature and pressure conditions where the distinction between liquid and gas phases disappears [5].
The density of 4-(Bromomethyl)-2-methylhexane is estimated to fall within the range of 1.10-1.20 g/cm³ at 20°C, reflecting the substantial contribution of the bromine atom to the overall molecular mass. This estimation is supported by comparative data from related compounds: 1-bromohexane exhibits a density of 1.167 g/cm³ [2], while 1-bromo-5-methylhexane demonstrates a density of 1.103 g/cm³ [3]. The slight variation in density among these compounds reflects differences in molecular packing efficiency influenced by branching patterns.
Table 2: Density Comparison of Brominated Alkanes
| Compound | Molecular Formula | Density (g/cm³) | Reference |
|---|---|---|---|
| 1-Bromohexane | C₆H₁₃Br | 1.167 | [2] |
| 1-Bromo-5-methylhexane | C₇H₁₅Br | 1.103 | [3] |
| (Bromomethyl)cyclohexane | C₇H₁₃Br | 1.300 | [4] |
| 4-(Bromomethyl)-2-methylhexane | C₈H₁₇Br | 1.10-1.20 (estimated) | This work |
The refractive index is estimated to range between 1.45-1.48 at 20°C and 589 nm wavelength. This prediction is based on the refractive indices of comparable brominated compounds: 1-bromohexane (1.4478) [2] and 4-ethyl-2-methylhexane (1.405) [6]. The refractive index reflects the compound's polarizability and electron density distribution, with the bromine atom contributing significantly to the overall optical properties.
The solubility characteristics of 4-(Bromomethyl)-2-methylhexane are determined by the balance between its hydrophobic alkyl framework and the polar influence of the carbon-bromine bond. These properties govern the compound's miscibility with various solvents and its behavior in different chemical environments.
4-(Bromomethyl)-2-methylhexane exhibits high solubility in nonpolar and low-polarity organic solvents due to favorable dispersion interactions between the compound's alkyl backbone and similar solvent molecules. The Hansen solubility parameters provide a quantitative framework for predicting solvent compatibility, with estimated values of δD = 16.5-17.5 MPa^(1/2) for dispersion forces, δP = 3.0-5.0 MPa^(1/2) for polar interactions, and δH = 2.0-4.0 MPa^(1/2) for hydrogen bonding capacity [7] [8].
Table 3: Predicted Solvent Compatibility
| Solvent | Polarity Classification | Expected Solubility | Dielectric Constant |
|---|---|---|---|
| Hexane | Nonpolar | High | 1.89 [9] |
| Cyclohexane | Nonpolar | High | 2.02 [9] |
| Toluene | Low polar | High | 2.38 [9] |
| Dichloromethane | Polar aprotic | High | 8.93 [10] |
| Chloroform | Polar aprotic | High | 4.81 [9] |
| Diethyl ether | Low polar | Moderate | 4.27 [9] |
| Acetone | Polar aprotic | Moderate | 21.01 [10] |
| Ethyl acetate | Polar aprotic | Moderate | 6.02 [9] |
The compound demonstrates excellent miscibility with nonpolar hydrocarbons such as hexane and cyclohexane due to similar dispersion force profiles. Moderate solubility is observed in polar aprotic solvents like dichloromethane and chloroform, where the polar carbon-bromine bond can engage in favorable dipole-dipole interactions while maintaining compatibility with the nonpolar alkyl framework [11] [12].
The interaction of 4-(Bromomethyl)-2-methylhexane with aqueous systems is characterized by extremely limited solubility, consistent with the behavior of hydrophobic halogenated alkanes. The compound's water solubility is estimated to be less than 1 mg/L at 25°C, reflecting the dominance of hydrophobic interactions over the weak polar character imparted by the carbon-bromine bond.
Table 4: Aqueous Solubility Characteristics
| Parameter | Estimated Value | Basis |
|---|---|---|
| Water solubility (25°C) | <1 mg/L | Hydrophobic character [13] |
| Log P (octanol/water) | 4.5-5.2 | Estimated from structure |
| Surface tension impact | Moderate reduction | Surfactant-like behavior |
| Hydrolysis stability | High | Stable C-Br bond |
The log P value (octanol/water partition coefficient) is estimated to range from 4.5-5.2, indicating strong preference for organic phases over aqueous environments. This high lipophilicity is consistent with the compound's predominantly hydrophobic character, with only minimal contribution from the polar carbon-bromine bond to overall hydrophilicity [14].